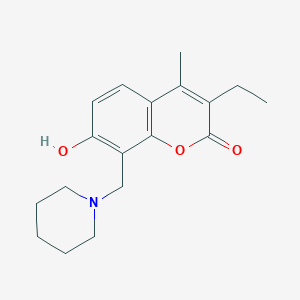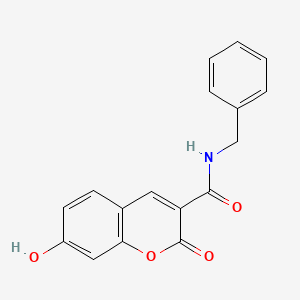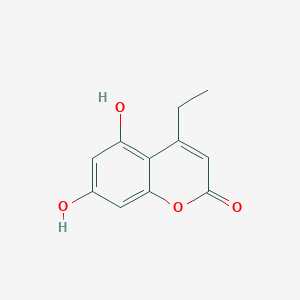![molecular formula C16H13F2NO B5912390 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one](/img/structure/B5912390.png)
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, also known as DFP-1, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer treatment. DFP-1 has been found to inhibit the activity of a key enzyme involved in cancer cell growth and proliferation, making it a promising candidate for the development of new cancer therapies.
Mécanisme D'action
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one works by inhibiting the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β), which is involved in a variety of cellular processes including cell growth, differentiation, and apoptosis. By inhibiting GSK-3β, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can disrupt the signaling pathways that promote cancer cell growth and survival, leading to tumor cell death.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can induce a variety of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of cell migration and invasion. 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one in lab experiments is its specificity for GSK-3β, which allows researchers to study the effects of inhibiting this specific enzyme on cellular processes. However, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can be difficult to synthesize and purify, which can limit its use in some experiments. Additionally, 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has not yet been extensively studied in vivo, so its potential toxicity and side effects are not well understood.
Orientations Futures
There are many potential future directions for research on 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one and its potential applications in cancer treatment. One area of interest is the development of more efficient synthesis methods for 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, which could make it more widely available for research and potentially for clinical use. Additionally, further studies are needed to better understand the potential toxicity and side effects of 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one, as well as its efficacy in vivo. Finally, researchers are exploring the potential of combining 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor effects.
Méthodes De Synthèse
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can be synthesized using a variety of methods, including traditional organic synthesis techniques and more modern approaches such as microwave-assisted synthesis. One popular method involves the reaction of 3,4-difluoroaniline with chalcone in the presence of a base catalyst, followed by purification and isolation of the desired product.
Applications De Recherche Scientifique
3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has been extensively studied for its potential applications in cancer treatment, particularly in the treatment of breast cancer. Studies have shown that 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one can induce apoptosis (programmed cell death) in cancer cells, as well as inhibit cell migration and invasion. 3-[(3,4-difluorophenyl)amino]-1-phenyl-2-buten-1-one has also been found to sensitize cancer cells to chemotherapy, making it a promising candidate for combination therapy.
Propriétés
IUPAC Name |
(E)-3-(3,4-difluoroanilino)-1-phenylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2NO/c1-11(9-16(20)12-5-3-2-4-6-12)19-13-7-8-14(17)15(18)10-13/h2-10,19H,1H3/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLRDAXMYWFVSS-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=CC=C1)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=CC=C1)/NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-difluoroanilino)-1-phenylbut-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-ethoxyphenyl)-4-[(5-nitro-2-furyl)methyl]piperazine](/img/structure/B5912309.png)

![2-[2-(4-nitrophenoxy)ethoxy]ethanol](/img/structure/B5912322.png)

![3-[(2,5-dimethoxyphenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912345.png)
![1-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912349.png)


![3-[(2,4-difluorophenyl)amino]-1-(4-fluorophenyl)-2-buten-1-one](/img/structure/B5912368.png)

![1-(4-chlorophenyl)-3-[(3,4-difluorophenyl)amino]-2-buten-1-one](/img/structure/B5912383.png)
![3-[(2,4-difluorophenyl)amino]-1-(3-methoxyphenyl)-2-buten-1-one](/img/structure/B5912414.png)
![isopropyl [(5-hydroxy-4-oxo-2-phenyl-4H-chromen-7-yl)oxy]acetate](/img/structure/B5912422.png)
![7-[(4-fluorobenzyl)oxy]-5-hydroxy-2-phenyl-4H-chromen-4-one](/img/structure/B5912425.png)